6,7-Dimethylidenebicyclo[3.1.1]heptane
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Overview
Description
6,7-Dimethylidenebicyclo[311]heptane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dimethylidenebicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high regioselectivity and stereoselectivity, producing the desired compound in good yield. The structure is typically confirmed using 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylidenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,7-Dimethylidenebicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 6,7-Dimethylidenebicyclo[311]heptane exerts its effects is primarily through its ability to participate in various chemical reactions The double bonds at the 6 and 7 positions are reactive sites that can undergo addition, oxidation, and reduction reactions
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: A similar compound without the double bonds, used as a reference in studying the effects of unsaturation.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Another derivative with a different substitution pattern, used in comparative studies.
Uniqueness
6,7-Dimethylidenebicyclo[3.1.1]heptane is unique due to its specific double bond placement, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of these double bonds makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
189291-87-0 |
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Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
6,7-dimethylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2 |
InChI Key |
VFBSUOOUFNKRHK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC1C2=C |
Origin of Product |
United States |
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